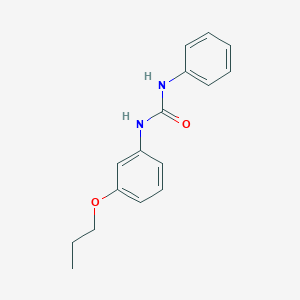![molecular formula C19H22N2O2 B267122 2-[(4-isopropylbenzoyl)amino]-N,N-dimethylbenzamide](/img/structure/B267122.png)
2-[(4-isopropylbenzoyl)amino]-N,N-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-isopropylbenzoyl)amino]-N,N-dimethylbenzamide, also known as IBN-1, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzamide derivatives and has shown promising results in various fields of research.
作用機序
The mechanism of action of 2-[(4-isopropylbenzoyl)amino]-N,N-dimethylbenzamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways that are involved in cell growth, survival, and inflammation. 2-[(4-isopropylbenzoyl)amino]-N,N-dimethylbenzamide has been found to inhibit the Akt/mTOR signaling pathway, which is known to play a role in cancer cell growth and survival. It has also been found to inhibit the NF-κB signaling pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
2-[(4-isopropylbenzoyl)amino]-N,N-dimethylbenzamide has been found to have various biochemical and physiological effects, depending on the research application. In cancer research, 2-[(4-isopropylbenzoyl)amino]-N,N-dimethylbenzamide has been shown to inhibit cell growth and induce apoptosis in cancer cells. In neurodegenerative disease research, 2-[(4-isopropylbenzoyl)amino]-N,N-dimethylbenzamide has been found to reduce oxidative stress and inflammation in the brain. In inflammation research, 2-[(4-isopropylbenzoyl)amino]-N,N-dimethylbenzamide has been shown to have anti-inflammatory effects by reducing the levels of inflammatory cytokines and chemokines.
実験室実験の利点と制限
2-[(4-isopropylbenzoyl)amino]-N,N-dimethylbenzamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity in animal models, which makes it a promising candidate for further research. However, 2-[(4-isopropylbenzoyl)amino]-N,N-dimethylbenzamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer to animals or cells. It also has a short half-life, which can limit its effectiveness in some applications.
将来の方向性
There are several future directions for the research of 2-[(4-isopropylbenzoyl)amino]-N,N-dimethylbenzamide. One direction is to investigate its potential as a therapeutic agent for cancer, neurodegenerative diseases, and inflammation. Another direction is to explore its mechanism of action and identify new signaling pathways that it may target. Additionally, further research is needed to optimize the synthesis and purification of 2-[(4-isopropylbenzoyl)amino]-N,N-dimethylbenzamide, as well as to improve its solubility and bioavailability.
合成法
The synthesis of 2-[(4-isopropylbenzoyl)amino]-N,N-dimethylbenzamide involves the reaction of 4-isopropylbenzoic acid with thionyl chloride to form 4-isopropylbenzoyl chloride. This is then reacted with N,N-dimethyl-4-aminobenzamide in the presence of triethylamine to give 2-[(4-isopropylbenzoyl)amino]-N,N-dimethylbenzamide. The purity of the compound can be increased by recrystallization from ethanol.
科学的研究の応用
2-[(4-isopropylbenzoyl)amino]-N,N-dimethylbenzamide has been extensively used in scientific research, particularly in the fields of cancer, neurodegenerative diseases, and inflammation. In cancer research, 2-[(4-isopropylbenzoyl)amino]-N,N-dimethylbenzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
In neurodegenerative disease research, 2-[(4-isopropylbenzoyl)amino]-N,N-dimethylbenzamide has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. It has been found to reduce the levels of oxidative stress and inflammation in the brain, which are known to contribute to the progression of these diseases.
Inflammation is a key component of many diseases, including arthritis and cardiovascular disease. 2-[(4-isopropylbenzoyl)amino]-N,N-dimethylbenzamide has been found to have anti-inflammatory effects in animal models of these diseases. It has been shown to reduce the levels of inflammatory cytokines and chemokines, which are responsible for the recruitment of immune cells to the site of inflammation.
特性
製品名 |
2-[(4-isopropylbenzoyl)amino]-N,N-dimethylbenzamide |
|---|---|
分子式 |
C19H22N2O2 |
分子量 |
310.4 g/mol |
IUPAC名 |
N,N-dimethyl-2-[(4-propan-2-ylbenzoyl)amino]benzamide |
InChI |
InChI=1S/C19H22N2O2/c1-13(2)14-9-11-15(12-10-14)18(22)20-17-8-6-5-7-16(17)19(23)21(3)4/h5-13H,1-4H3,(H,20,22) |
InChIキー |
OSFCYJCGZAJNTO-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N(C)C |
正規SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(3,4-dimethylphenoxy)propanoyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B267043.png)
![N-[3-(2-methoxyethoxy)phenyl]-2-phenylacetamide](/img/structure/B267044.png)

![3-ethoxy-N-[3-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide](/img/structure/B267046.png)

![4-Oxo-4-[3-(2-phenylethoxy)anilino]butanoic acid](/img/structure/B267048.png)
![2-(3-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B267052.png)
![N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide](/img/structure/B267054.png)

![N-{4-[acetyl(methyl)amino]phenyl}-3-(2-phenoxyethoxy)benzamide](/img/structure/B267056.png)
![N-(2-hydroxyphenyl)-3-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B267058.png)


![4-[(2-methyl-2-propenyl)oxy]-N-(2-thienylmethyl)benzamide](/img/structure/B267062.png)